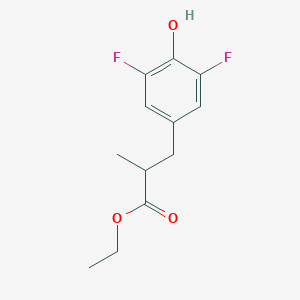

Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate

描述

Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate is a fluorinated aromatic ester characterized by a hydroxyl group at the para position of a difluorinated benzene ring and a branched ester moiety.

属性

IUPAC Name |

ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O3/c1-3-17-12(16)7(2)4-8-5-9(13)11(15)10(14)6-8/h5-7,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZNQKBGCOTNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC1=CC(=C(C(=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

A compound with a similar structure, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (dfhbi), is known to be a synthetic analog of the gfp fluorophore. It is used in various biochemical studies.

Mode of Action

Dfhbi, a structurally similar compound, fluoresces when it is fixed in a planar conformation

Biochemical Pathways

Dfhbi, a structurally similar compound, is known to be used in various biochemical studies

Pharmacokinetics

A structurally similar compound, 3,5-difluoro-4-methoxyphenylacetic acid, is reported to have high gi absorption and is bbb permeant

生物活性

Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate, also known as ethyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate, is an organic compound with significant biological activity. This article explores its potential applications in various fields, including medicinal chemistry and pharmacology, supported by research findings and case studies.

This compound exhibits its biological activity through various mechanisms:

- Enzyme Inhibition: The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Binding Affinity: The difluoro groups enhance the compound’s binding affinity to biological targets.

- Hydrolysis: The ester moiety can undergo hydrolysis to release the active acid form which interacts with biological targets.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of compounds related to this compound. For instance:

- A derivative of this compound showed significant antiproliferative action against various human cancer cell lines (HeLa, HCT116, HT29, MDA-MB-231, MCF-7). The IC50 values ranged from 5.58 to 11.13 μM, indicating remarkable anticancer activity .

- The mechanism involved the induction of mitochondrial apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins (Bax and Bcl-2), along with activation of Caspase 3 .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It is believed that the difluorohydroxy group contributes to reducing inflammation by inhibiting specific inflammatory pathways. In preclinical models, derivatives have shown effectiveness in reducing inflammatory markers and improving outcomes in conditions like arthritis .

Case Studies and Research Findings

Synthesis and Applications

The synthesis of this compound typically involves:

- Reaction of 3,5-difluoro-4-hydroxybenzaldehyde with ethyl bromoacetate.

- Use of potassium carbonate as a base under reflux conditions in an organic solvent like ethanol.

- Purification via recrystallization or chromatography.

This compound's unique structure makes it valuable for further research into drug development for cancer therapy and anti-inflammatory treatments.

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in Flavor and Aroma Chemistry

Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate shares functional group similarities with short-chain esters like ethyl 2-methylpropanoate, a key aroma compound in fruits and beverages. For example:

- Ethyl 2-methylpropanoate (CAS: 97-62-1) is a major contributor to the aroma of mangoes and grape juices, with odor activity values (OAVs) exceeding thresholds of 0.1 µg/L in aqueous solutions .

- This compound differs by the addition of fluorine atoms and a hydroxylated aromatic ring, which likely reduces volatility but enhances bioactivity or binding affinity in biochemical systems .

Table 1: Key Structural and Functional Differences

Fluorinated Analogs and Bioactivity

Fluorinated analogs such as (5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one (ZINC218483872) exhibit structural motifs that enhance binding to biological targets. These compounds are often explored for aptamer development or enzyme inhibition due to fluorine’s electronegativity and the aromatic system’s planar geometry .

Table 2: Fluorinated Structural Analogs from the ZINC Database

| Zinc ID | Compound Name (IUPAC) | CAS Number | PubChem CID |

|---|---|---|---|

| ZINC218483872 | (5E)-5-[(3,5-Difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one | 1420815-34-4 | 71492924 |

| ZINC811701546 | (3E)-3-[(3,5-Difluoro-4-hydroxyphenyl)methylidene]-1H-indol-2-one | NA | NA |

These analogs highlight the role of fluorine and hydroxyl groups in modulating solubility, stability, and intermolecular interactions compared to non-fluorinated esters like ethyl 2-methylpropanoate.

Metabolic and Volatile Compound Profiling

In plant metabolism studies, ethyl 2-methylpropanoate and related esters are critical markers for cultivar differentiation. For instance:

- In vegetable soybeans, ethyl 2-methylpropanoate is a dominant ester (9/15 acetyl esters) with variable abundance across cultivars, influencing flavor profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。